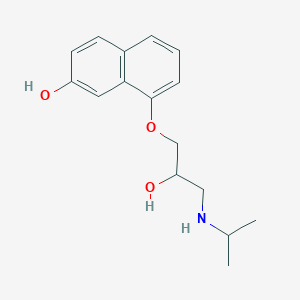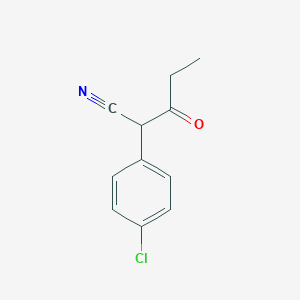
rac-7-Hydroxypropranolol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 7-Hydroxy Propranolol involves the hydroxylation of Propranolol at the 7-position of the naphthalene ring. A study focused on the synthesis and activity evaluation of ring-hydroxylated propranolols identified 7-Hydroxy Propranolol among other isomers, highlighting the importance of the hydroxyl group's position on biological activity. Synthesis typically involves the alkylation of methoxy-1-naphthols followed by reaction with isopropylamine, showcasing a tailored approach to generate specific hydroxylated isomers (Oatis, Russell, Knapp, & Walle, 1981).
Molecular Structure Analysis
7-Hydroxy Propranolol's molecular structure is characterized by the presence of a hydroxyl group at the 7th position of the naphthalene ring structure inherent to Propranolol. This structural modification significantly influences its pharmacokinetic and pharmacodynamic properties. The hydroxyl group can affect the molecule's polarity, solubility, and its interactions with biological targets, such as beta-adrenergic receptors.
Chemical Reactions and Properties
Chemical reactions involving 7-Hydroxy Propranolol primarily include its formation through the metabolic hydroxylation of Propranolol and its further metabolism in the body. Studies have shown that the position of the hydroxyl group strongly influences the compound's beta-blocking and vasodilating potency, demonstrating the significance of specific hydroxylated positions for biological activity (Oatis et al., 1981).
Physical Properties Analysis
The physical properties of 7-Hydroxy Propranolol, such as solubility, melting point, and partition coefficient, are crucial for its bioavailability and distribution. While specific data on these properties are limited in the available literature, it is known that the hydroxylation of Propranolol increases its polarity, potentially altering its solubility and distribution coefficients, impacting its pharmacological profile.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 7-Hydroxy Propranolol are influenced by the addition of the hydroxyl group. This modification may affect the compound's susceptibility to further metabolic transformations and its interaction with enzymes and receptors. The stereochemistry of the hydroxyl group also plays a vital role in its biological activity and metabolism, with studies demonstrating species differences and stereospecific hydroxylation patterns (Walle, Oatis, Walle, & Knapp, 1982).
Wissenschaftliche Forschungsanwendungen
1. Analyse der chiralen Verschiebung im Arzneimittelstoffwechsel „rac-7-Hydroxypropranolol“ wird in der Untersuchung chiraler Verschiebungen im Arzneimittelstoffwechsel verwendet. Insbesondere wird es in der 2D-LC/MS/MS eingesetzt, um die chirale Verschiebung im Metabolismus von Propranolol und seinen Hydroxymetaboliten im menschlichen Urin quantitativ zu untersuchen . Dies trägt zum Verständnis der pharmakodynamischen Wirkungen und des pharmakokinetischen Verhaltens chiraler Arzneimittel bei .
Untersuchung des enantioselektiven Metabolismus
Die Verbindung wird verwendet, um die Ausscheidungsraten der einzelnen ®‐ und (S)‐Enantiomere zu überwachen, um den enantioselektiven Metabolismus von Propranolol zu untersuchen . Dies ist entscheidend, da die Enantiomere chiraler, biologisch aktiver Verbindungen oft Unterschiede im pharmakokinetischen Verhalten und in der pharmakologischen Aktivität aufweisen .
Antagonist an β-adrenergen Rezeptoren
„this compound“ ist ein ring-hydroxyliertes Isomer und Metabolit von Propranolol, das als Antagonist an β-adrenergen Rezeptoren wirkt . Es hat eine Potenz von 0,95 im Verhältnis zu Propranolol .
Vasodilatorische Aktivität
Diese Verbindung zeigt auch eine starke vasodilatorische Aktivität . Es hat eine Potenz von 0,20 im Verhältnis zu Propranolol , was bei der Behandlung von Erkrankungen wie Bluthochdruck nützlich sein könnte.
Herz-Kreislauf-Forschung
Aufgrund seiner Eigenschaften als β-adrenerger Antagonist und Vasodilatator wird „this compound“ in der Herz-Kreislauf-Forschung verwendet . Es kann zur Untersuchung von Erkrankungen wie Angina pectoris, Bluthochdruck, Myokardinfarkt, Arrhythmie und anderen eingesetzt werden<a aria-label="2: 5. Herz-Kreislauf-Forschung Aufgrund seiner Eigenschaften als β-adrenerger Antagonist und Vasodilatator wird „this compound“ in der Herz-Kreislauf-
Wirkmechanismus
Target of Action
The primary target of rac 7-Hydroxy Propranolol, a ring-hydroxylated isomer and metabolite of propranolol, is the β-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .
Mode of Action
rac 7-Hydroxy Propranolol acts as an antagonist at β-adrenergic receptors . It binds to these receptors, blocking the binding of adrenaline and noradrenaline, which are natural ligands of these receptors . This blockage results in a decrease in heart rate, myocardial contractility, and blood pressure .
Biochemical Pathways
The compound affects the adrenergic signaling pathway. By blocking the β-adrenergic receptors, it inhibits the downstream effects of adrenaline and noradrenaline, such as the activation of adenylate cyclase and the increase in cyclic AMP levels in cells . This leads to a decrease in heart rate and blood pressure .
Pharmacokinetics
It is known that propranolol, the parent drug, is well absorbed after oral administration, widely distributed in the body, extensively metabolized in the liver (primarily by cyp2d6), and excreted in urine . The hydroxylation of propranolol to form rac 7-Hydroxy Propranolol is likely to be a part of its metabolic pathway .
Result of Action
The molecular effect of rac 7-Hydroxy Propranolol is the antagonism of β-adrenergic receptors, leading to a decrease in the intracellular levels of cyclic AMP . This results in a decrease in heart rate and blood pressure . On a cellular level, it may also demonstrate potent vasodilator activity .
Action Environment
The action, efficacy, and stability of rac 7-Hydroxy Propranolol can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as the genetic makeup of the individual (specifically, polymorphisms in the CYP2D6 gene) can influence the metabolism of propranolol and, consequently, the formation and action of rac 7-Hydroxy Propranolol .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVISZICVBECEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433884 | |
| Record name | 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81907-81-5 | |
| Record name | 7-Hydroxypropranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)







![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)
![(3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan](/img/structure/B23795.png)


